![molecular formula C17H13FN6O2 B5621687 3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5621687.png)
3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione" involves multi-step chemical processes. For example, a highly fluorescent family of unsymmetrical organoboron complexes containing similar moieties has been synthesized in three steps, showing strong absorptions across the UV-Vis spectrum and high quantum yields, indicating their potential utility in bioorthogonal chemistry due to enhanced water solubility and fluorescence properties (Garre et al., 2019).
Molecular Structure Analysis
The structural exploration of these compounds, including "3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione," reveals complex molecular geometries. Techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations provide insights into their favored tautomeric structures, electronic spectra, and surface interactions, highlighting their molecular geometry optimization and the interplay between electrophilic and nucleophilic sites (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds encompasses a range of reactions, including three-component condensations and transformations leading to various derivatives. These reactions facilitate the synthesis of previously unknown structures, demonstrating the compounds' versatility and the potential for creating novel molecules with desired properties (Krylov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including solubility, fluorescence, and thermal stability, are crucial for their application in different domains. For instance, compounds in this category have shown high thermal stability and fluorescence quantum yields in various solvents, indicating their suitability for applications in materials science and bioimaging (Garre et al., 2019).
Chemical Properties Analysis
Exploring the chemical properties, including the reactivity towards different reagents and the ability to undergo specific transformations, is essential for understanding these compounds' utility in synthetic chemistry. The synthesis pathways often involve interactions with functional groups that enable the construction of complex molecular architectures, showcasing the compounds' chemical versatility (Krylov et al., 2019).
properties
IUPAC Name |
3-[[2-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2/c18-12-1-3-13(4-2-12)24-14(10-23-15(25)9-20-17(23)26)21-16(22-24)11-5-7-19-8-6-11/h1-8H,9-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYZUWZTJRDFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=NC(=NN2C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione |
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